2-Fluoro-5-nitropyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-nitropyrimidin-4-amine is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, where an amino group is replaced by a fluorine atom using a diazonium salt intermediate . Another method involves the nucleophilic substitution of a halogenated pyrimidine with a fluoride ion .
Industrial Production Methods
Industrial production of fluorinated pyrimidines often employs high-yield methods using selective fluorinating agents such as Selectfluor® . These methods are designed to be efficient and scalable, ensuring the consistent production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium fluoride or potassium fluoride in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted pyrimidines.
Reduction: Formation of 2-Fluoro-5-aminopyrimidin-4-amine.
Oxidation: Formation of oxidized pyrimidine derivatives.
Scientific Research Applications
2-Fluoro-5-nitropyrimidin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets . This can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Fluoro-5-nitropyrimidin-4-amine is unique due to the specific positioning of the fluorine and nitro groups on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C4H3FN4O2 |
---|---|
Molecular Weight |
158.09 g/mol |
IUPAC Name |
2-fluoro-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C4H3FN4O2/c5-4-7-1-2(9(10)11)3(6)8-4/h1H,(H2,6,7,8) |
InChI Key |
DYCDLSXSTZSTNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)F)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.